

Comparative Toxicity Analysis of Thiodiglycol and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thiodiglycol**

Cat. No.: **B106055**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of **thiodiglycol** (TDG) and its analogues, supported by experimental data. **Thiodiglycol**, a primary hydrolysis product of sulfur mustard, is also utilized in various industrial applications, making a thorough understanding of its toxicology crucial.

This analysis synthesizes data from in vivo and in vitro studies to offer a comparative look at the acute and chronic toxicity, mutagenicity, and irritation potential of these compounds. Detailed experimental protocols for key studies are provided to aid in the replication and extension of these findings.

Executive Summary

Thiodiglycol exhibits relatively low acute toxicity, with oral LD50 values in rats reported to be greater than 5000 mg/kg.[1][2] However, it is a mild skin and moderate ocular irritant.[1][2] While not mutagenic in several standard assays, it has been shown to induce chromosomal aberrations in Chinese hamster ovarian (CHO) cells.[1][2] Subchronic oral toxicity studies in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg/day, with higher doses leading to decreased body weight and increased kidney weights.[1][2][3][4]

Comparative data for its analogues remains limited in publicly available literature. **Thiodiglycol** sulfoxide, a primary metabolite of TDG, has a reported intraperitoneal LD50 in mice of 3000 mg/kg.

The primary mechanism of TDG's metabolic activation involves its oxidation by alcohol dehydrogenases. A key toxicological pathway is believed to be the inhibition of protein phosphatase 2A (PP2A), a crucial enzyme in cellular signaling. Inhibition of PP2A can disrupt downstream pathways such as PI3K/Akt and Wnt/β-catenin, affecting cell growth, proliferation, and apoptosis.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for **thiodiglycol** and its analogue, **thiodiglycol sulfoxide**.

Table 1: Acute Lethal Dose (LD50) Data for **Thiodiglycol**

Species	Route of Administration	LD50 Value	Reference
Rat	Oral	>5000 mg/kg	[1][2]
Rat	Oral	6610 mg/kg	[5]
Guinea Pig	Oral	3960 mg/kg	[5]
Rat	Subcutaneous	4 mL/kg	[1]
Mouse	Subcutaneous	4-5 mL/kg	[1]
Rabbit	Dermal	20 mL/kg	[1]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) for **Thiodiglycol**

Study Type	Species	Route of Administration	NOAEL	Key Effects at Higher Doses	Reference
90-Day Subchronic Toxicity	Rat	Oral	500 mg/kg/day	Decreased body weight, increased kidney weight. [1][2] [3][4]	[1][2]
Developmental Toxicity	Rat	Oral	1290 mg/kg/day	Maternal toxicity, decreased fetal weights. [1][2]	[1][2]

Table 3: Acute Lethal Dose (LD50) Data for **Thiodiglycol** Analogues

Compound	Species	Route of Administration	LD50 Value	Reference
Thiodiglycol Sulfoxide	Mouse	Intraperitoneal	3000 mg/kg	[6]

Table 4: In Vitro Toxicity Data for **Thiodiglycol**

Assay	Cell Line	Result	Reference
Ames Test (Salmonella, Escherichia coli)	-	Not Mutagenic	[1] [2]
Mouse Lymphoma Assay	-	Not Mutagenic	[1] [2]
In vivo Mouse Micronucleus Assay	-	Not Mutagenic	[1] [2]
Chromosomal Aberration Assay	Chinese Hamster Ovarian (CHO) cells	Induced chromosomal aberrations	[1] [2]

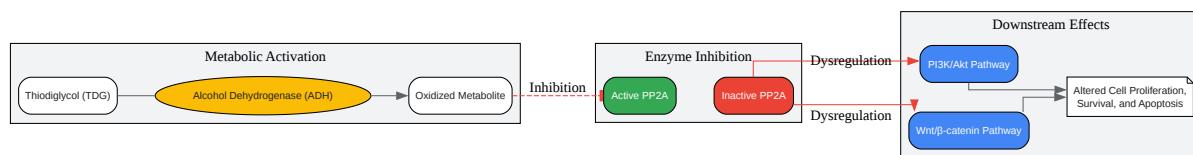
Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below.

90-Day Subchronic Oral Toxicity Study in Rodents (as per OECD Guideline 408)

- Test System: Sprague-Dawley rats are a commonly used strain for this type of study.[\[3\]](#)[\[4\]](#)
- Animal Husbandry: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle, with ad libitum access to food and water.
- Dose Groups: Typically, three dose levels of the test substance and a control group are used. For **thiodiglycol**, doses of 50, 500, and 5000 mg/kg/day have been used.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Administration: The test substance is administered orally by gavage, 5 days a week, for 90 days.[\[3\]](#)[\[4\]](#)
- Observations:
 - Clinical Signs: Animals are observed daily for any signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly.[\[3\]](#)[\[4\]](#)

- Hematology and Clinical Chemistry: Blood and urine samples are collected at termination for analysis of a comprehensive range of parameters.[3][4]
- Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organ weights (liver, kidneys, brain, etc.) are recorded.[3][4] Tissues from all major organs are collected and preserved for histopathological examination.

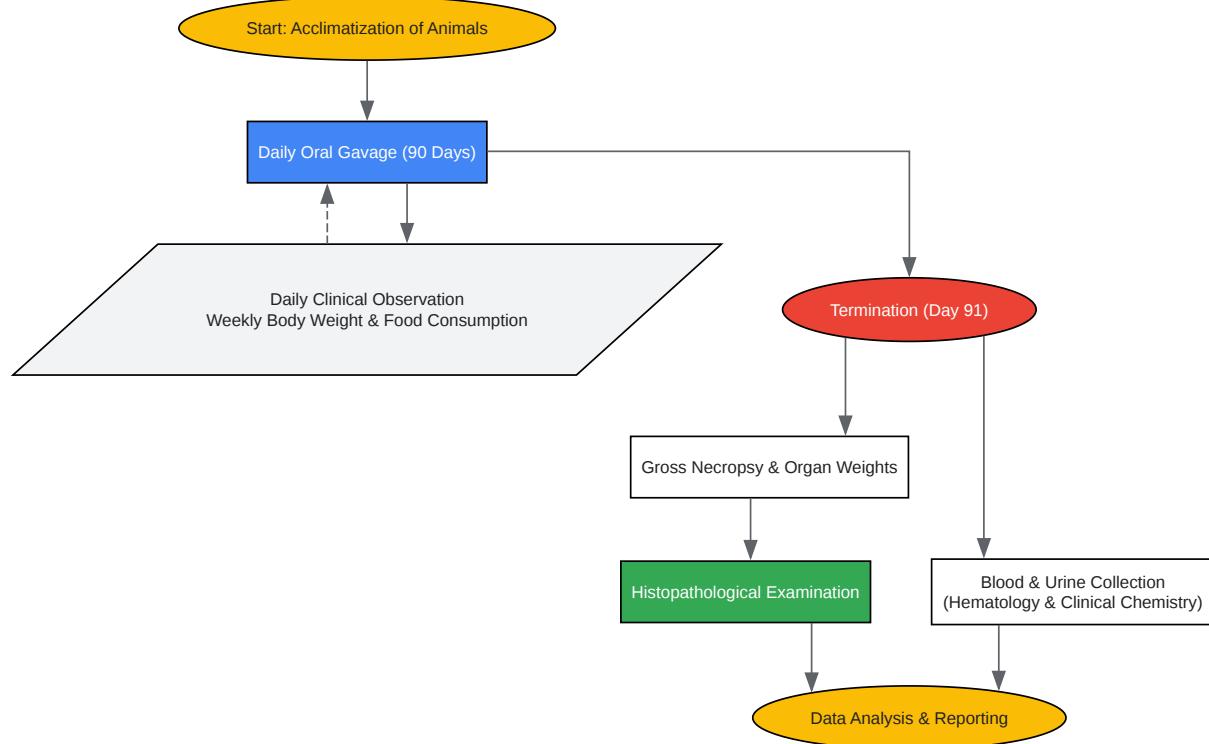

In Vitro Chromosomal Aberration Test in Chinese Hamster Ovary (CHO) Cells (as per OECD Guideline 473)

- Cell Culture: CHO cells are maintained in appropriate culture medium and conditions.
- Test Concentrations: A range of concentrations of the test substance is selected based on a preliminary cytotoxicity assay. For **thiodiglycol**, concentrations up to 3500 µg/mL have been tested.
- Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix) to assess the genotoxicity of the parent compound and its metabolites.
- Treatment and Harvest:
 - Without S9: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 20-24 hours).
 - With S9: Cells are exposed for a short period (e.g., 3-6 hours) followed by a recovery period.
 - A spindle inhibitor (e.g., Colcemid) is added to the cultures to arrest cells in metaphase.
- Chromosome Preparation and Analysis:
 - Cells are harvested, treated with a hypotonic solution, and fixed.
 - Slides are prepared and stained.
 - Metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

Mandatory Visualization

Signaling Pathway of Thiodiglycol Toxicity

The following diagram illustrates the proposed metabolic activation of **thiodiglycol** and its subsequent impact on key cellular signaling pathways.



[Click to download full resolution via product page](#)

Caption: Metabolic activation of TDG and downstream signaling effects.

Experimental Workflow: 90-Day Oral Toxicity Study

The following diagram outlines the key stages of a 90-day oral toxicity study.

[Click to download full resolution via product page](#)

Caption: Workflow for a 90-day repeated dose oral toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. THIODIGLYCOL (PIM 980) [inchem.org]
- 2. Toxicity assessment of thiodiglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opcw.org [opcw.org]
- 4. Oral toxicity evaluation of thiodiglycol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thiodiglycol, 111-48-8 [thegoodsentscompany.com]
- 6. THIODIGLYCOL SULFOXIDE | 3085-45-8 [chemicalbook.com]
- To cite this document: BenchChem. [Comparative Toxicity Analysis of Thiodiglycol and its Analogues: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106055#comparative-toxicity-analysis-of-thiodiglycol-and-its-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com